tert-butyl (2S)-2-ethynylazetidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an azetidine ring with an ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-ethynylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced to form saturated derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts .
Major Products
The major products formed from these reactions include various substituted azetidines, carbonyl compounds, and saturated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-ethynylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the azetidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-(p-tolylsulfonyloxy)propionate: Used in the alkylation of indole derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Serves as a building block in the synthesis of various organic compounds.
Tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate: Used in the synthesis of piperazine derivatives.
Uniqueness
Tert-butyl (2S)-2-ethynylazetidine-1-carboxylate is unique due to its combination of an ethynyl group and an azetidine ring, which provides distinct reactivity and stability compared to other tert-butyl esters. This uniqueness makes it valuable in specialized applications in organic synthesis and drug development .
Properties
CAS No. |
833474-03-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-ethynylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-7-11(8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3/t8-/m1/s1 |
InChI Key |
KJAIWAAPVOYBFJ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#C |
Origin of Product |
United States |
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